molecular formula C12H15N3 B1274255 1H-Indole, 7-(1-piperazinyl)- CAS No. 84807-10-3

1H-Indole, 7-(1-piperazinyl)-

Cat. No. B1274255
CAS No.: 84807-10-3
M. Wt: 201.27 g/mol
InChI Key: XKDAUEWDPSMDGG-UHFFFAOYSA-N
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Patent
US07157463B2

Procedure details

The Boc protected indole (200 mg, 1.5 mmol) prepared from 7-bromoindole and N-Boc piperazine as described in Step 1 of Preparation 54A is dissolved in DCM (1 mL). TFA (1 mL) is added and the mixture is stirred at r.t. for about an hour. The mixture is then concentrated to oil, which is taken up in methanol and freebased via SCX purification to afford about 164 mg (54%) of the final compound.
[Compound]
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
54A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
54%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.BrC1C=CC=C2C=1NC=C2.C([N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[N:27]1([C:8]2[CH:7]=[CH:6][CH:5]=[C:4]3[C:9]=2[NH:1][CH:2]=[CH:3]3)[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1

Inputs

Step One
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=C2C=CNC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Step Four
Name
54A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at r.t. for about an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated to oil, which
CUSTOM
Type
CUSTOM
Details
is taken up in methanol and freebased via SCX purification

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C=1C=CC=C2C=CNC12
Measurements
Type Value Analysis
AMOUNT: MASS 164 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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